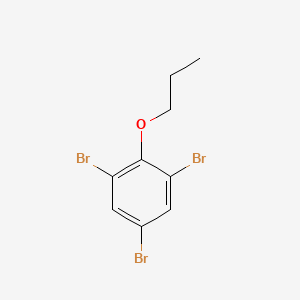
1,3,5-Tribromo-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxybenzene using bromine in the presence of a catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 1,3,5-positions on the benzene ring.
Another method involves the use of 1,3,5-tribromobenzene as a starting material. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using specialized reactors and equipment. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, propyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated benzene derivatives.
Scientific Research Applications
1,3,5-Tribromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients.
Analytical Chemistry: It is employed as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2-propoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions depend on the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1,3,5-Trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
2,4,6-Tribromoanisole: Contains a methoxy group instead of a propoxy group, affecting its chemical behavior.
Uniqueness
1,3,5-Tribromo-2-propoxybenzene is unique due to the presence of both bromine atoms and a propoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and materials science.
Properties
CAS No. |
90326-75-3 |
|---|---|
Molecular Formula |
C9H9Br3O |
Molecular Weight |
372.88 g/mol |
IUPAC Name |
1,3,5-tribromo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
InChI Key |
JQKZLEKJLGTXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


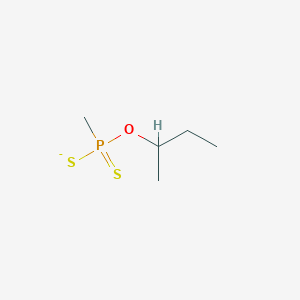


![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

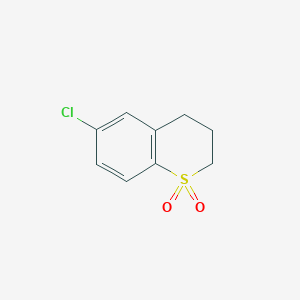

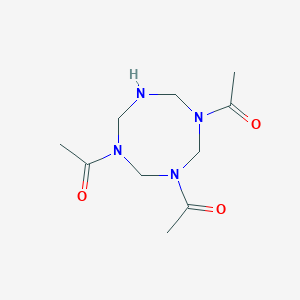
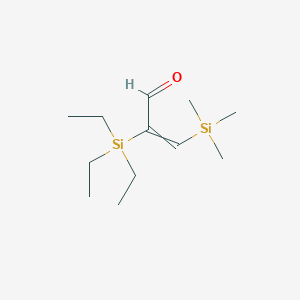
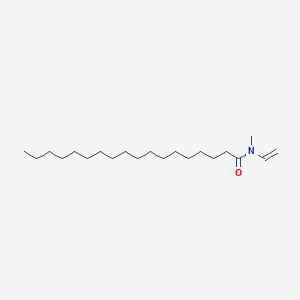
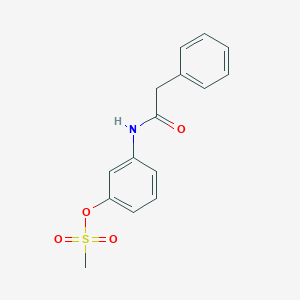


![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
